4-Chloro-3-(difluoromethyl)picolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(difluoromethyl)pyridine-2-carboxaldehyde is an organic compound with the molecular formula C7H4ClF2NO It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(difluoromethyl)pyridine-2-carboxaldehyde typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 4-chloro-3-(difluoromethyl)pyridine with formylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters are meticulously controlled to ensure consistency and efficiency. The use of advanced technologies such as continuous flow reactors can enhance the production rate and reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(difluoromethyl)pyridine-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
4-Chloro-3-(difluoromethyl)pyridine-2-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-3-(difluoromethyl)pyridine-2-carboxaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(difluoromethyl)pyridine: Similar in structure but lacks the aldehyde group.
4-Chloro-2-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a difluoromethyl group.
2-Chloro-5-(difluoromethyl)pyridine: Differently substituted pyridine derivative
Uniqueness
4-Chloro-3-(difluoromethyl)pyridine-2-carboxaldehyde is unique due to the presence of both the aldehyde and difluoromethyl groups. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its similar compounds .
Properties
Molecular Formula |
C7H4ClF2NO |
---|---|
Molecular Weight |
191.56 g/mol |
IUPAC Name |
4-chloro-3-(difluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H4ClF2NO/c8-4-1-2-11-5(3-12)6(4)7(9)10/h1-3,7H |
InChI Key |
OZXCGWWVSKJKNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.